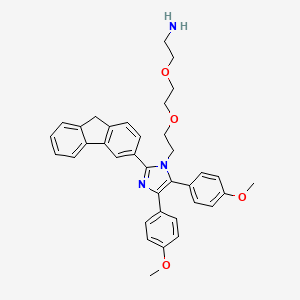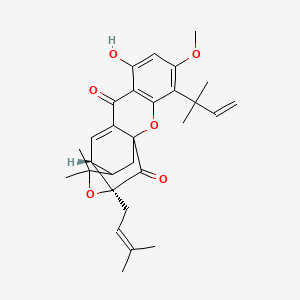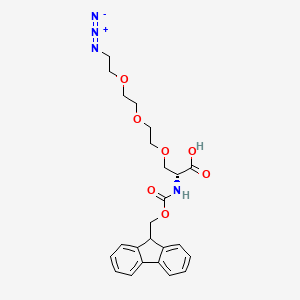
OG-881
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OG-881 is a Novel potent and highly selective KDM1A chemoprobe, exhibiting a selectivity profile similar to the parent compound ORY-1001 (GLXC-07584).
Scientific Research Applications
Metal–Organic Frameworks MIL-88A for Catalytic Degradation
(Wang Jiumei et al., 2016) explored the use of MIL-88A metal–organic frameworks in the catalytic degradation of Orange G (OG) through persulfate activation. The study demonstrated the optimal conditions for synthesis and dosage of MIL-88A for efficient degradation of OG.
OpenGeoSys (OGS) Project for Porous Media Simulation
(O. Kolditz et al., 2012) described the OpenGeoSys (OGS) project, an open-source initiative for the numerical simulation of thermo-hydro-mechanical-chemical processes in porous media. This project uses an object-oriented Finite Element Method (FEM) framework, proving useful in geoscience and hydrology research.
Functional Genomic Studies of MyD88 in Orange-Spotted Grouper
(Yang Yan et al., 2012) focused on the MyD88 gene (designated as Og-MyD88) in the orange-spotted grouper. The study provides insights into the immune responses of this fish species, particularly in response to viral pathogens.
Optical Gamification (OG) for Physics Education
(S. Saprudin et al., 2020) investigated the use of Optical Gamification (OG) as a tool for improving the concept mastery of pre-service physics teachers. The study compared serial and random models of OG application, revealing that both models are effective for physics education.
Python‐API for OpenGeoSys Modeling Package
(Sebastian Müller et al., 2020) introduced 'ogs5py', a Python‐API for the OpenGeoSys scientific modeling package. This API connects OpenGeoSys to the computational environment of Python, enhancing usability and flexibility in hydrogeological modeling.
Peptide Prefractionation in Fruit Proteomics
(Xiao-tang Yang et al., 2014) studied the application of Off-gel™ electrophoresis (OGE) for peptide fractionation in the fruit proteomics of apple, banana, and strawberry. The research demonstrated the effectiveness of OGE in increasing proteome coverage.
Genomic Mapping of Oxidative DNA Damage
(Yuxin Fang et al., 2020) engineered hOGG1 enzyme for genome-wide profiling of DNA damages, specifically 8-oxoguanine (OG). This study provides significant insights into cellular mechanisms related to DNA oxidative damage.
Oligogalacturonides in Plant Damage and Development
(S. Ferrari et al., 2013) explored the role of oligogalacturonides (OGs) in plant defense and development. This research highlights OGs as damage-associated molecular patterns that activate plant innate immunity.
Properties
Molecular Formula |
C58H94N6O14S |
|---|---|
Molecular Weight |
1131.478 |
IUPAC Name |
N-(39-(3'-((1S,2R)-2-(((1s,4S)-4-Ainocyclohexyl)amino)cyclopropyl)-[1,1'-biphenyl]-4-yl)-37-oxo-3,6,9,12,15,18,21,24,27,30,33-undecaoxa-36-azanonatriacontyl)-5-((3aR,4S,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C58H94N6O14S/c59-49-13-15-50(16-14-49)62-52-43-51(52)48-5-3-4-47(42-48)46-11-8-45(9-12-46)10-17-56(66)61-19-21-69-23-25-71-27-29-73-31-33-75-35-37-77-39-41-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-60-55(65)7-2-1-6-54-57-53(44-79-54)63-58(67)64-57/h3-5,8-9,11-12,42,49-54,57,62H,1-2,6-7,10,13-41,43-44,59H2,(H,60,65)(H,61,66)(H2,63,64,67)/t49-,50+,51-,52+,53+,54-,57+/m0/s1 |
InChI Key |
TXQBLGTZKYWPCP-IAIKODFDSA-N |
SMILES |
O=C(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(CCC1=CC=C(C2=CC=CC([C@H]3[C@H](N[C@H]4CC[C@@H](N)CC4)C3)=C2)C=C1)=O)CCCC[C@@H]5SC[C@@]([C@@]5([H])N6)([H])NC6=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
OG-881; OG 881; OG881 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



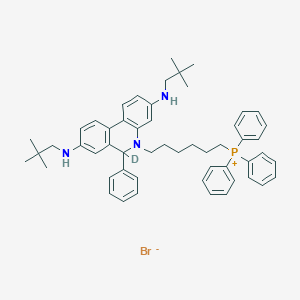
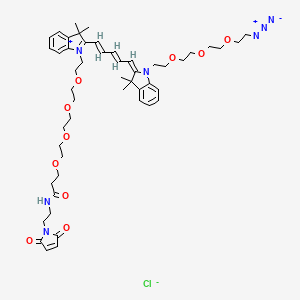
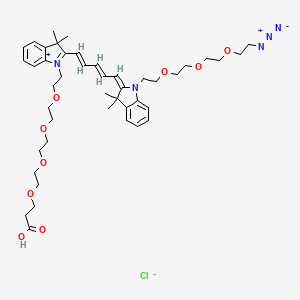
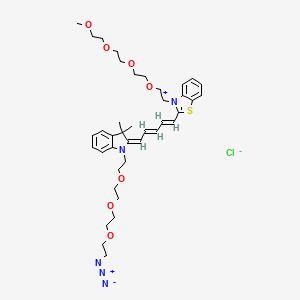
![2-[(Azidoacety)amino]-2-deoxy-D-galactose](/img/structure/B1193203.png)
